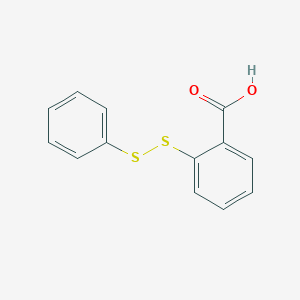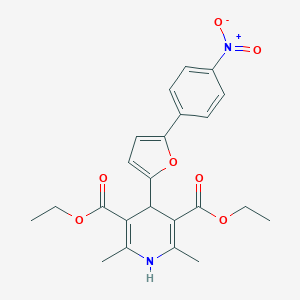![molecular formula C29H33ClN4OS B374600 N-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-N-{3-[2-(dimethylamino)ethoxy]benzylidene}amine](/img/structure/B374600.png)
N-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-N-{3-[2-(dimethylamino)ethoxy]benzylidene}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(Z)-[4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine is a complex organic compound that features a unique structure combining a benzothiepin ring, a piperazine moiety, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(Z)-[4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine typically involves multiple steps. The key steps include the formation of the benzothiepin ring, the introduction of the piperazine moiety, and the attachment of the phenoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(Z)-[4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-[3-[(Z)-[4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its molecular targets.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-[(Z)-[4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiepin derivatives, piperazine-containing molecules, and phenoxy-substituted compounds. Examples include:
- 3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)-N-methyl-1-propanamine
- 2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]acetic acid
Uniqueness
What sets 2-[3-[(Z)-[4-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C29H33ClN4OS |
|---|---|
Molecular Weight |
521.1g/mol |
IUPAC Name |
2-[3-[(Z)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C29H33ClN4OS/c1-32(2)16-17-35-25-8-5-6-22(18-25)21-31-34-14-12-33(13-15-34)27-19-23-7-3-4-9-28(23)36-29-11-10-24(30)20-26(27)29/h3-11,18,20-21,27H,12-17,19H2,1-2H3/b31-21- |
InChI Key |
JRWQSZYMLRVPHY-YQYKVWLJSA-N |
SMILES |
CN(C)CCOC1=CC=CC(=C1)C=NN2CCN(CC2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Isomeric SMILES |
CN(C)CCOC1=CC=CC(=C1)/C=N\N2CCN(CC2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)C=NN2CCN(CC2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(acetyloxy)-17-[3-(1H-benzimidazol-2-yl)-1-methylpropyl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B374517.png)
![methyl 4-[3,7,12-tris(acetyloxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B374518.png)
![10,13-dimethyl-17-[1-methyl-3-(6-methyl-1H-benzimidazol-2-yl)propyl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B374519.png)
![10,13-dimethyl-17-[1-methyl-3-(6-methyl-1H-benzimidazol-2-yl)propyl]hexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B374520.png)
![4-(3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-N-(2-hydroxyethyl)pentanamide](/img/structure/B374523.png)

![2-[(2,4-Dimethoxyphenyl)sulfanyl]benzoyl chloride](/img/structure/B374528.png)
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoyl chloride](/img/structure/B374530.png)
![1-(2-{[cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium](/img/structure/B374532.png)
![3b,5a-dimethyltetradecahydro-1H-cyclopenta[7,8]phenanthro[3,4-b]oxirene-2,6-dione](/img/structure/B374533.png)

![3-Chlorodibenzo[b,f]thiepine](/img/structure/B374541.png)
![2,4-Dichlorodibenzo[b,f]thiepine](/img/structure/B374542.png)
![2-Methoxydibenzo[b,f]thiepine](/img/structure/B374543.png)
